Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester
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Overview
Description
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is a chemical compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a toluene-4-sulfonic acid group attached to an (S)-1-acetyl-pyrrolidin-3-yl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-acetyl-pyrrolidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The sulfonic acid ester group can be substituted by nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule and resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid methyl ester: Similar structure but with a methyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Toluene-4-sulfonic acid ethyl ester: Similar structure but with an ethyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Toluene-4-sulfonic acid benzyl ester: Similar structure but with a benzyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Uniqueness
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is unique due to the presence of the (S)-1-acetyl-pyrrolidin-3-yl group, which imparts specific stereochemical and electronic properties
Properties
IUPAC Name |
[(3S)-1-acetylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAHQQQSWYCFKR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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